molecular formula C20H22N2O5 B011973 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine CAS No. 105831-46-7

3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine

Cat. No. B011973
CAS RN: 105831-46-7
M. Wt: 370.4 g/mol
InChI Key: CFSPUGCLPSUAHO-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine, also known as CBZ-Phenylalanine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a benzyl group and a carboxamide group.

Scientific Research Applications

3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA synthesis. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, it has been extensively studied, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods may enable the production of larger quantities of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which could facilitate further research.

Synthesis Methods

The synthesis of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine involves the reaction of N-CBZ-2-amino-3-benzylpropanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. This reaction results in the formation of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which can be purified using various chromatographic techniques.

properties

CAS RN

105831-46-7

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1

InChI Key

CFSPUGCLPSUAHO-SJORKVTESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

SMILES

C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O

synonyms

3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
RB 38 A
RB 38A
RB-38 A

Origin of Product

United States

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